- Isomerization of 3-unsubstituted 4,5-dihydroisoxazoles over alumina. A new synthesis of β-hydroxy nitrilesRussian Journal of Organic Chemistry, 2016, 52(3), 397-403,
Cas no 15185-59-8 (3-(3-Bromophenyl)acrylaldehyde)

3-(3-Bromophenyl)acrylaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(3-Bromophenyl)acrylaldehyde
- m-bromocinnamaldehyde
- (2E)-3-(3-Bromophenyl)acrylaldehyde
- (2E)-3-(3-Bromophenyl)prop-2-enal
- (2E)-3-(3-Bromphenyl)prop-2-enal
- 2-propenal, 3-(3-bromophenyl)-, (2E)-
- AM85992
- (E)-3-(3-bromophenyl)prop-2-enal
- (E)-3-(3-Bromophenyl)acrylaldehyde
- AKOS005133595
- EN300-1246896
- 3-(3-Bromophenyl)-2-propenal; m-Bromocinnamaldehyde
- J-501887
- MFCD00996500
- 3-(3-bromophenyl)prop-2-enal
- SCHEMBL1191454
- XDA98566
- BS-52020
- 15185-59-8
- (E)-3-(3-Bromo-phenyl)-propenal
- 97985-66-5
- QICJGJJHIQBWJR-DUXPYHPUSA-N
- 3-BROMOCINNAMALDEHYDE
-
- MDL: MFCD00996500
- インチ: InChI=1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H
- InChIKey: QICJGJJHIQBWJR-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)Br)C=CC=O
計算された属性
- せいみつぶんしりょう: 209.96803g/mol
- どういたいしつりょう: 209.96803g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 17.1Ų
3-(3-Bromophenyl)acrylaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1088715-1g |
3-(3-Bromophenyl)-2-propenal |
15185-59-8 | 97% | 1g |
¥2110 | 2023-04-15 | |
Chemenu | CM307944-10g |
3-(3-Bromophenyl)acrylaldehyde |
15185-59-8 | 95+% | 10g |
$729 | 2021-06-16 | |
Chemenu | CM307944-25g |
3-(3-Bromophenyl)acrylaldehyde |
15185-59-8 | 95+% | 25g |
$1403 | 2021-06-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1088715-100mg |
3-(3-Bromophenyl)-2-propenal |
15185-59-8 | 97% | 100mg |
¥537 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1088715-5g |
3-(3-Bromophenyl)-2-propenal |
15185-59-8 | 97% | 5g |
¥5620 | 2023-04-15 | |
Crysdot LLC | CD12139150-25g |
3-(3-Bromophenyl)acrylaldehyde |
15185-59-8 | 97% | 25g |
$1126 | 2024-07-23 | |
Crysdot LLC | CD12139150-5g |
3-(3-Bromophenyl)acrylaldehyde |
15185-59-8 | 97% | 5g |
$465 | 2024-07-23 | |
Crysdot LLC | CD12139150-100g |
3-(3-Bromophenyl)acrylaldehyde |
15185-59-8 | 97% | 100g |
$2352 | 2024-07-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1088715-250mg |
3-(3-Bromophenyl)-2-propenal |
15185-59-8 | 97% | 250mg |
¥838 | 2023-04-15 | |
Alichem | A019112431-25g |
3-(3-Bromophenyl)acrylaldehyde |
15185-59-8 | 97% | 25g |
1,657.95 USD | 2021-05-31 |
3-(3-Bromophenyl)acrylaldehyde 合成方法
ごうせいかいろ 1
1.2C:Al2O3, 20°C
3-(3-Bromophenyl)acrylaldehyde Raw materials
3-(3-Bromophenyl)acrylaldehyde Preparation Products
3-(3-Bromophenyl)acrylaldehyde 関連文献
-
Xiaoyan Luo,Zhiqiang Zhou,Xin Li,Xinmiao Liang,Jinxing Ye RSC Adv. 2011 1 698
-
Vishruth Gowda,Brendan Foley,Jasmine Du,Megan Esteb,Coran M. H. Watanabe Org. Biomol. Chem. 2018 16 2210
3-(3-Bromophenyl)acrylaldehydeに関する追加情報
Recent Advances in the Study of 3-(3-Bromophenyl)acrylaldehyde (CAS: 15185-59-8) in Chemical Biology and Pharmaceutical Research
3-(3-Bromophenyl)acrylaldehyde (CAS: 15185-59-8) is a key intermediate in the synthesis of various bioactive compounds, particularly in the development of pharmaceuticals and agrochemicals. Recent studies have highlighted its potential as a versatile building block in organic synthesis, owing to its unique chemical properties and reactivity. This research brief aims to provide an overview of the latest advancements in the application of 3-(3-Bromophenyl)acrylaldehyde, focusing on its role in drug discovery, chemical biology, and material science.
One of the most significant findings in recent literature is the use of 3-(3-Bromophenyl)acrylaldehyde as a precursor in the synthesis of novel anticancer agents. Researchers have demonstrated that this compound can be efficiently converted into α,β-unsaturated carbonyl derivatives, which exhibit potent inhibitory effects on various cancer cell lines. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of chalcone derivatives using 3-(3-Bromophenyl)acrylaldehyde, showing promising activity against breast and lung cancer cells.
In addition to its anticancer potential, 3-(3-Bromophenyl)acrylaldehyde has also been explored for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters highlighted its role in the development of new antibacterial agents. The study found that derivatives of this compound exhibited significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings underscore the compound's potential as a scaffold for designing next-generation antibiotics.
From a chemical biology perspective, 3-(3-Bromophenyl)acrylaldehyde has been utilized as a probe to study enzyme mechanisms and protein-ligand interactions. Its reactive aldehyde group allows for facile conjugation with biomolecules, making it a valuable tool for labeling and cross-linking studies. A 2022 publication in Chemical Communications detailed the use of this compound in the development of fluorescent probes for detecting reactive oxygen species (ROS) in live cells, providing new insights into cellular oxidative stress.
The synthetic versatility of 3-(3-Bromophenyl)acrylaldehyde is further evidenced by its application in material science. Researchers have employed this compound in the design of organic semiconductors and photovoltaic materials. A recent study in Advanced Materials demonstrated that polymers incorporating 3-(3-Bromophenyl)acrylaldehyde units exhibited enhanced charge transport properties, making them suitable for use in organic electronic devices.
Despite these advancements, challenges remain in the large-scale production and application of 3-(3-Bromophenyl)acrylaldehyde. Issues such as stability, solubility, and toxicity need to be addressed to fully exploit its potential. Future research directions may include the development of more efficient synthetic routes, as well as the exploration of its applications in nanotechnology and drug delivery systems.
In conclusion, 3-(3-Bromophenyl)acrylaldehyde (CAS: 15185-59-8) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications in drug discovery, antimicrobial development, and material science highlight its importance as a multifunctional building block. Ongoing studies are expected to further elucidate its potential and address current limitations, paving the way for innovative therapeutic and technological solutions.
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